

# (S)-1-Boc-2-azetidinemethanol: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-1-Boc-2-azetidinemethanol

Cat. No.: B069998

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**(S)-1-Boc-2-azetidinemethanol** is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring and versatile functional groups make it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the development of peptide-based drugs and other complex organic molecules. This guide provides an in-depth overview of its structure, stereochemistry, synthesis, and applications.

## Structure and Stereochemistry

**(S)-1-Boc-2-azetidinemethanol**, also known by its IUPAC name tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate, possesses a unique structure featuring a four-membered azetidine ring.<sup>[1]</sup> The nitrogen atom of the ring is protected by a tert-butyloxycarbonyl (Boc) group, which enhances its stability and facilitates its use in various synthetic transformations.<sup>[2]</sup> The stereochemistry at the C2 position is designated as (S), which is crucial for the biological activity of many of its derivatives.

Molecular Formula: C<sub>9</sub>H<sub>17</sub>NO<sub>3</sub><sup>[1]</sup>

Molecular Weight: 187.24 g/mol <sup>[1]</sup>

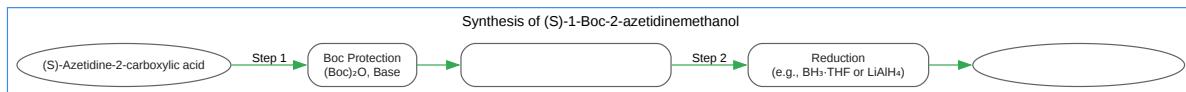
The hydroxymethyl group at the C2 position provides a key site for further functionalization, allowing for the extension of the molecule and its incorporation into larger, more complex

structures.[\[2\]](#)

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **(S)-1-Boc-2-azetidinemethanol** and its precursor, (S)-1-Boc-azetidine-2-carboxylic acid, is presented below.

| Property          | (S)-1-Boc-2-azetidinemethanol                                      | (S)-1-Boc-azetidine-2-carboxylic acid                               |
|-------------------|--------------------------------------------------------------------|---------------------------------------------------------------------|
| CAS Number        | 161511-85-9 <a href="#">[1]</a>                                    | 51077-14-6 <a href="#">[3]</a>                                      |
| Appearance        | Colorless to light yellow clear liquid                             | Crystals <a href="#">[3]</a>                                        |
| Molecular Formula | C <sub>9</sub> H <sub>17</sub> NO <sub>3</sub> <a href="#">[1]</a> | C <sub>9</sub> H <sub>15</sub> NO <sub>4</sub> <a href="#">[3]</a>  |
| Molecular Weight  | 187.24 g/mol <a href="#">[1]</a>                                   | 201.22 g/mol <a href="#">[3]</a>                                    |
| Density           | 1.05 g/mL                                                          | Not available                                                       |
| Refractive Index  | n <sub>20D</sub> 1.46                                              | Not available                                                       |
| Optical Rotation  | [α] <sub>20D</sub> = -76 to -72 ° (c = 1 in MeOH)                  | [α] <sub>D</sub> -120.0±2.0°, c = 1 in methanol <a href="#">[3]</a> |


Note on NMR Data: Specific <sup>1</sup>H and <sup>13</sup>C NMR spectra for **(S)-1-Boc-2-azetidinemethanol** were not found in the provided search results. However, based on data for structurally similar N-Boc protected azetidine derivatives, the following characteristic shifts can be expected.[\[4\]](#)[\[5\]](#)

- <sup>1</sup>H NMR (CDCl<sub>3</sub>):
  - Boc group: A singlet around δ 1.45 ppm (9H).
  - Azetidine ring protons (CH<sub>2</sub>): Multiplets in the range of δ 2.0-2.7 ppm and δ 3.8-4.2 ppm.
  - CH proton at C2: A multiplet around δ 4.0-4.5 ppm.
  - CH<sub>2</sub>OH protons: Multiplets around δ 3.5-3.8 ppm.

- OH proton: A broad singlet, which may exchange with D<sub>2</sub>O.
- <sup>13</sup>C NMR (CDCl<sub>3</sub>):
  - Boc group (C(CH<sub>3</sub>)<sub>3</sub>): A signal around δ 28.5 ppm.
  - Boc group (C=O): A signal around δ 156.0 ppm.
  - Boc group (C(CH<sub>3</sub>)<sub>3</sub>): A signal around δ 80.0 ppm.
  - Azetidine ring carbons (CH<sub>2</sub>): Signals in the range of δ 25-50 ppm.
  - CH carbon at C2: A signal around δ 60-65 ppm.
  - CH<sub>2</sub>OH carbon: A signal around δ 65-70 ppm.

## Synthesis and Experimental Protocols

**(S)-1-Boc-2-azetidinemethanol** is typically synthesized from its corresponding carboxylic acid precursor, (S)-1-Boc-azetidine-2-carboxylic acid. The general synthetic workflow involves the reduction of the carboxylic acid to the primary alcohol.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(S)-1-Boc-2-azetidinemethanol**.

## Experimental Protocol: Synthesis of (S)-1-Boc-azetidine-2-carboxylic acid

This protocol describes the protection of the secondary amine of (S)-azetidine-2-carboxylic acid with a Boc group.

**Materials:**

- (S)-Azetidine-2-carboxylic acid
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Sodium hydroxide (NaOH) or other suitable base
- Dioxane and Water
- Diethyl ether or Ethyl acetate
- Hydrochloric acid (HCl)
- Magnesium sulfate (MgSO<sub>4</sub>) or Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

**Procedure:**

- Dissolve (S)-azetidine-2-carboxylic acid in an aqueous solution of sodium hydroxide (or another suitable base) and dioxane at 0 °C.
- To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) in dioxane dropwise while maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
- Wash the aqueous residue with diethyl ether or ethyl acetate to remove any unreacted (Boc)<sub>2</sub>O.
- Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
- Extract the product into ethyl acetate (3x).

- Combine the organic layers, dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield (S)-1-Boc-azetidine-2-carboxylic acid as a crystalline solid.  
[3]

## Experimental Protocol: Synthesis of (S)-1-Boc-2-azetidinemethanol

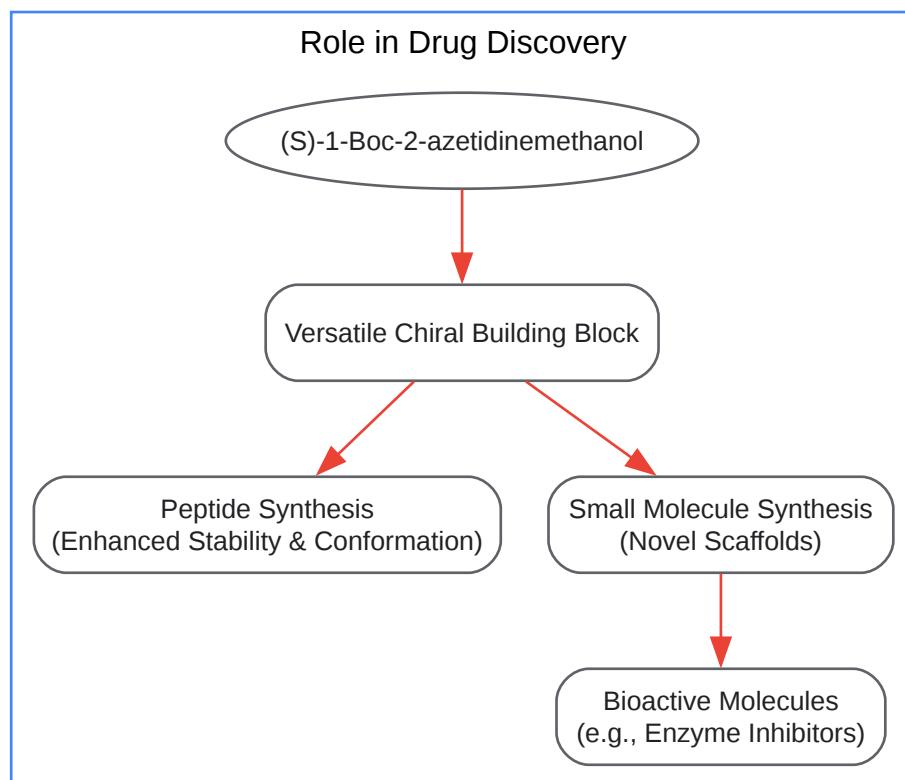
This protocol outlines the reduction of the carboxylic acid to the primary alcohol.

### Materials:

- (S)-1-Boc-azetidine-2-carboxylic acid
- Borane tetrahydrofuran complex ( $\text{BH}_3\cdot\text{THF}$ ) or Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Ethyl acetate
- Magnesium sulfate ( $\text{MgSO}_4$ ) or Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

### Procedure:

- Dissolve (S)-1-Boc-azetidine-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of borane tetrahydrofuran complex ( $\text{BH}_3\cdot\text{THF}$ ) or a suspension of lithium aluminum hydride ( $\text{LiAlH}_4$ ) to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.


- Carefully quench the reaction by the slow addition of water or a saturated aqueous  $\text{NaHCO}_3$  solution at 0 °C.
- Extract the product with ethyl acetate (3x).
- Wash the combined organic layers with brine, dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **(S)-1-Boc-2-azetidinemethanol**.

## Applications in Drug Development

The azetidine scaffold is a privileged structure in medicinal chemistry due to its ability to impart conformational rigidity and improve physicochemical properties of drug candidates.[\[2\]](#) Azetidine-containing compounds have been investigated for a wide range of biological activities, including as antibacterial agents and inhibitors of various enzymes.[\[6\]](#)

**(S)-1-Boc-2-azetidinemethanol** serves as a key building block for introducing the (S)-2-(hydroxymethyl)azetidine moiety into larger molecules. This is particularly valuable in:

- Peptide Synthesis: The incorporation of azetidine-based amino acids into peptides can enhance their metabolic stability and conformational constraint, leading to improved biological activity and selectivity.[\[2\]](#)
- Synthesis of Bioactive Molecules: The hydroxymethyl group can be readily converted to other functional groups, such as aldehydes, amines, or halides, providing a handle for further synthetic modifications in the development of novel small molecule drugs.[\[2\]](#) For instance, azetidine derivatives have shown promise as potent inhibitors of the STAT3 signaling pathway, which is implicated in various cancers.
- Fragment-Based Drug Discovery: The rigid azetidine ring system is an attractive scaffold in fragment-based drug design, where small, rigid molecules are used as starting points for the development of more potent and selective inhibitors.



[Click to download full resolution via product page](#)

Caption: Applications of **(S)-1-Boc-2-azetidinemethanol** in drug discovery.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10511797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Boc-L-氮杂环丁烷-2-羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-1-Boc-2-azetidinemethanol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b069998#s-1-boc-2-azetidinemethanol-structure-and-stereochemistry>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)